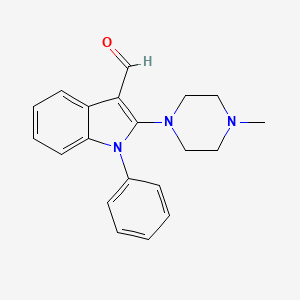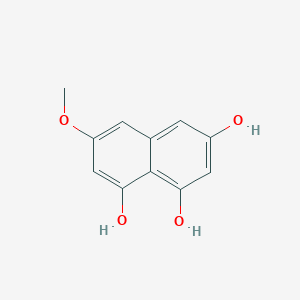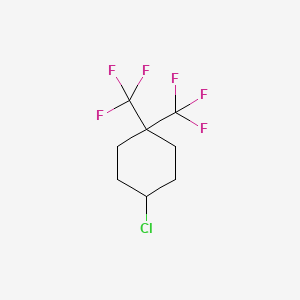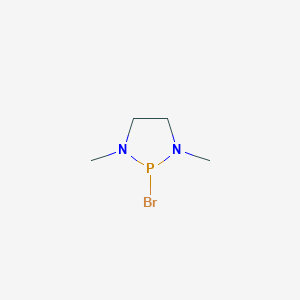
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the nitrosation of indoles in a slightly acidic environment. This process allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . The reaction conditions are mild, typically involving the use of a nitrosating agent at low temperatures, followed by conversion to the desired product at room temperature .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- involves its interaction with molecular targets such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells. The exact pathways involved depend on the specific kinase targeted and the cellular context.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: A simpler compound with similar reactivity but lacking the piperazinyl and phenyl groups.
1H-Indazole-3-carboxaldehyde: Another indole derivative with a similar structure but different functional groups, leading to different reactivity and applications.
2-Phenylindole: A compound with a phenyl group attached to the indole ring, used in various chemical and biological applications.
The uniqueness of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
63925-79-1 |
|---|---|
Formule moléculaire |
C20H21N3O |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-1-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C20H21N3O/c1-21-11-13-22(14-12-21)20-18(15-24)17-9-5-6-10-19(17)23(20)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Clé InChI |
AEPMYZSWJWDVRL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)

![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
